5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Overview
Description
"5-Nitro-3-phenyl-1H-indole-2-carboxylic acid" is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its study encompasses a wide range of analyses including synthesis methods, molecular and chemical properties, and interactions with other substances.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies that introduce nitro groups and phenyl substituents into the indole ring. For example, nucleophilic addition reactions to 3-nitro-1-(phenylsulfonyl)indole and the synthesis of tetracyclic thieno[3,2-c]-δ-carbolines showcase methods for modifying indole structures to produce 2-substituted-3-nitroindoles and related compounds (Alford, Kishbaugh, & Gribble, 2010).
Molecular Structure Analysis
Indole derivatives, including those with nitro and phenyl groups, have been studied for their molecular structures using X-ray diffraction and spectroscopic methods. These studies often reveal charge transfer interactions and a network of hydrogen-bonding interactions, important for understanding the compound's stability and reactivity (Lynch et al., 1998).
Chemical Reactions and Properties
Reactions involving indoles, such as those with nitrogen dioxide or nitrous acid, can lead to the formation of various derivatives including isonitroso and nitroso indole derivatives. These reactions highlight the reactivity of the nitro group and its influence on the indole ring's chemistry (Astolfi et al., 2006).
Physical Properties Analysis
The physical properties of "5-Nitro-3-phenyl-1H-indole-2-carboxylic acid" and related compounds are influenced by their molecular structures. Studies on crystal structures and non-linear optical properties of related adducts provide insights into the material's potential applications in optical technologies (Lynch et al., 1998).
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity, stability, and interactions with biomolecules, are areas of active research. For instance, studies on the interaction between nitro-indole derivatives and bovine hemoglobin offer insights into the biological interactions and potential bioactivity of these compounds (Jian, 2009).
Scientific Research Applications
Synthesis of novel derivatives : A study by Bratton et al. (2000) focused on synthesizing novel 3,5-substituted-indole-2-carboxamides, including a derivative from 5-nitro-indole-2-carboxylate. This work contributes to the field of organic synthesis, where such compounds have potential applications in pharmaceuticals and materials science (Bratton, Roth, Trivedi, & Unangst, 2000).
Corrosion inhibition : Ahmed (2018) synthesized new 5-Nitro isatin derivatives (a related compound) and studied their application as corrosion inhibitors in sea water, demonstrating the compound's potential in material protection and industrial applications (Ahmed, 2018).
Nitration studies : Settimo and Saettone (1965) explored the nitration of phenyl substituted indoles, including the production of 5-nitro-3-(p-nitrophenyl)-2-phenylindole, which is relevant for understanding the chemical behavior and synthesis of nitro derivatives in organic chemistry (Settimo & Saettone, 1965).
Nitrosation reactions : Challis and Lawson (1973) investigated the nitrosation of various indoles, including 2-methyl-5-nitro-indole, providing insights into the reaction mechanisms and kinetics in organic chemistry (Challis & Lawson, 1973).
Fluorescence sensing : Liu et al. (2018) synthesized rare earth-indole carboxylic acid complexes and reported their properties in dye adsorption and fluorescence sensing, indicating potential applications in sensing technologies and materials science (Liu et al., 2018).
Crystal structure studies : Lynch et al. (1998) characterized the crystal structure of adducts formed by indole-2-carboxylic acid with 5-nitroquinoline, contributing to the understanding of molecular interactions and crystallography (Lynch et al., 1998).
properties
IUPAC Name |
5-nitro-3-phenyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNTPXQZKYUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351459 | |
Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
CAS RN |
14182-37-7 | |
Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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